molecular formula C18H18N4O2S B3443164 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole

3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole

Cat. No. B3443164
M. Wt: 354.4 g/mol
InChI Key: BRGGNBSVHCDOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole, also known as FETPT, is a synthetic compound that belongs to the class of 1,2,4-triazoles. FETPT has been extensively studied for its potential use in various scientific applications, including biochemical and physiological research.

Mechanism of Action

3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole exerts its effects by binding to the colchicine-binding site on tubulin, which inhibits microtubule polymerization and leads to the disruption of the microtubule network in cells. This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been shown to inhibit the aggregation of amyloid beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole induces cell cycle arrest and apoptosis by disrupting the microtubule network. 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been shown to inhibit the aggregation of amyloid beta peptides, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole is its potent inhibitory effect on tubulin polymerization, which makes it a valuable tool for studying microtubule dynamics in cells. Additionally, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been shown to have anti-cancer and neuroprotective effects, which makes it a promising candidate for the development of new therapies for cancer and neurodegenerative diseases. However, one of the limitations of 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole. One area of research is the development of new analogs of 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole with improved solubility and potency. Another area of research is the identification of new therapeutic targets for 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole, such as other proteins involved in microtubule dynamics or amyloid beta aggregation. Additionally, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole could be studied for its potential use in combination with other anti-cancer or neuroprotective agents to enhance their efficacy.

Scientific Research Applications

3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential use in various scientific applications, including biochemical and physiological research. 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole is a potent inhibitor of tubulin polymerization, which makes it a valuable tool for studying microtubule dynamics in cells. 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-16(21-10-4-5-11-21)13-25-18-20-19-17(15-9-6-12-24-15)22(18)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGGNBSVHCDOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole
Reactant of Route 2
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole
Reactant of Route 3
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole
Reactant of Route 4
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole
Reactant of Route 5
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole
Reactant of Route 6
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole

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